1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-12(9(2)14)10-6-4-5-7-11(10)13(8)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIDNJAWGADXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301418 | |
| Record name | 1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33022-90-1 | |
| Record name | 33022-90-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 1,2 Dimethyl 1h Indol 3 Yl Ethanone and Analogues
Strategies for Direct C3-Acetylation of Indoles
The indole (B1671886) nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. rsc.org Direct acetylation at this position is a common and efficient strategy for the synthesis of indole-3-ethanone derivatives.
The Vilsmeier-Haack reaction is a versatile method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org While classically used for formylation with a reagent prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), substituting DMF with other tertiary amides allows for the introduction of different acyl groups. semanticscholar.orgpcbiochemres.com
For the synthesis of indole-3-ethanones, N,N-dimethylacetamide (DMA) is used in place of DMF. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of DMA with POCl₃. This electrophilic species is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 3-acetylindole (B1664109). pcbiochemres.comprepchem.com This method is highly efficient for the 3-acylation of various indole substrates. pcbiochemres.com For instance, the reaction of 1,5-dimethyl-1H-indole with the Vilsmeier reagent from DMA and POCl₃ provides the corresponding 3-acetyl derivative in good yield. prepchem.com
The general mechanism involves:
Activation of N,N-dimethylacetamide with phosphorus oxychloride to form the electrophilic Vilsmeier reagent.
Electrophilic attack by the indole at the C3 position onto the Vilsmeier reagent.
Hydrolysis of the intermediate iminium ion during aqueous workup to reveal the ketone functionality.
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. byjus.commasterorganicchemistry.com In the context of indole chemistry, this reaction typically involves treating the indole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.org
A significant challenge in the Friedel-Crafts acylation of indoles is the potential for the nitrogen atom to coordinate with the Lewis acid, deactivating the ring towards electrophilic attack. However, specific conditions have been developed to overcome this. A general and high-yielding method utilizes diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) as the Lewis acid. organic-chemistry.org This approach allows for the selective C3-acylation of a broad range of indoles, including those with various functional groups, without the need for N-protection. The reaction proceeds smoothly under mild conditions in dichloromethane. organic-chemistry.org Unlike stronger Lewis acids such as AlCl₃, which can cause decomposition, dialkylaluminum chlorides offer a milder alternative that promotes efficient acylation. organic-chemistry.org A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further acylation reactions. organic-chemistry.org
The table below summarizes the results of the C3-acetylation of various indoles using acetyl chloride and Et₂AlCl, demonstrating the versatility of this method. organic-chemistry.org
| Indole Substrate | Yield (%) |
|---|---|
| Indole | 91 |
| 1-Methyl-1H-indole | 94 |
| 2-Methyl-1H-indole | 95 |
| 5-Methoxy-1H-indole | 92 |
| 5-Chloro-1H-indole | 85 |
| 5-Cyano-1H-indole | 79 |
Beyond the classical Vilsmeier-Haack and Friedel-Crafts reactions, several other methods for the electrophilic acylation of indoles have been developed. These modern approaches often offer milder reaction conditions, broader substrate scope, or unique reactivity.
One innovative method involves a dual-catalysis system using a nitrogen heterocyclic carbene (NHC) and a photocatalyst. rsc.org This reaction proceeds through a radical cross-coupling mechanism between an indole-based radical cation and an NHC-bound ketyl radical species, providing access to indole-3-yl aryl ketones under mild conditions. rsc.org
Another useful approach is the acylation of indoles with carboxylic acids, which are less reactive than acyl chlorides. This transformation can be achieved using cyanuric chloride and AlCl₃, providing a mild and efficient route to 3-acylindoles. organic-chemistry.org This method avoids the need to prepare highly reactive acylating agents separately.
Synthesis from Indole Precursors with Pre-installed Methyl Groups
An alternative and highly convergent strategy for synthesizing 1-(1,2-dimethyl-1H-indol-3-yl)ethanone involves starting with an indole ring that already contains the required methyl groups at the N1 and C2 positions.
The most direct route to the target compound is the C3-acetylation of 1,2-dimethyl-1H-indole. This substrate already possesses the N-methyl and C2-methyl groups, leaving the C3 position as the primary site for electrophilic substitution. The electron-donating nature of the two methyl groups further activates the indole ring, facilitating the acylation reaction.
Both the Vilsmeier-Haack type acylation (using DMA/POCl₃) and Friedel-Crafts acylation (using acetyl chloride/Et₂AlCl) are highly effective for this transformation. prepchem.comorganic-chemistry.org The reaction is regioselective for the C3 position due to the inherent electronic properties of the indole ring system, which are enhanced by the existing substituents. The synthesis of the analogous 1-(1,5-dimethyl-1H-indol-3-yl)ethanone via a Vilsmeier-Haack type reaction serves as a strong precedent for this approach. prepchem.com
A lengthier but more flexible approach involves the stepwise functionalization of the basic indole scaffold. This multi-step synthesis allows for the introduction of various groups at each position if desired.
N1-Methylation: The first step is the methylation of the indole nitrogen. This is typically achieved by treating indole with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the nitrogen, followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This reaction is generally high-yielding and produces 1-methyl-1H-indole.
C2-Methylation: The regioselective methylation of the C2 position of 1-methyl-1H-indole is more challenging than N-methylation. Direct electrophilic attack at C2 is less favorable than at C3. However, specialized methods have been developed. One strategy involves the use of a removable directing group at the N1 position, such as a pyrimidyl group, which can direct palladium-catalyzed methylation to the C2 position. rsc.org Another classical approach involves lithiation. Treatment of an N-protected indole with a strong base like tert-butyllithium (B1211817) can lead to deprotonation at the C2 position. Subsequent quenching with an electrophile like methyl iodide would install the C2-methyl group. The protecting group would then be removed and the nitrogen re-methylated.
C3-Acylation: Once 1,2-dimethyl-1H-indole is synthesized through the sequential methylation steps, the final C3-acetylation is carried out using one of the methods described in section 2.1, such as the Vilsmeier-Haack or Friedel-Crafts acylation, to yield the final product, this compound.
An exploration of the synthetic strategies for this compound and its analogues reveals a diverse and evolving landscape in heterocyclic chemistry. The indole nucleus is a cornerstone in many biologically active compounds, making the development of efficient and versatile synthetic methodologies a significant focus of research. benthamdirect.comnih.gov This article delves into specific alternative and advanced synthetic pathways for structurally related indole ethanones, including condensation and multi-component reactions, palladium-catalyzed functionalizations, the synthesis of halogenated derivatives, and the adoption of green chemistry principles.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through various NMR experiments, the chemical environment of each proton and carbon atom in 1-(1,2-dimethyl-1H-indol-3-yl)ethanone can be mapped out, confirming the connectivity and arrangement of atoms within the molecule.
Proton NMR (¹H NMR) Analysis: Chemical Shifts and Coupling Constant Determination
The ¹H NMR spectrum of this compound provides specific details on the arrangement of protons. The signals in the spectrum are characterized by their chemical shifts (δ), which are measured in parts per million (ppm), and their splitting patterns, which are determined by the coupling constants (J) between neighboring protons.
The aromatic protons on the indole (B1671886) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons are crucial for determining their exact positions on the benzene (B151609) portion of the indole nucleus. The methyl groups attached to the nitrogen (N-CH₃) and the C2 position of the indole ring (C2-CH₃), along with the acetyl methyl group (CO-CH₃), each produce distinct singlet signals in the upfield region of the spectrum.
Interactive Data Table: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~7.8 | d | ~8.0 |
| H-5 | ~7.3 | t | ~7.5 |
| H-6 | ~7.2 | t | ~7.5 |
| H-7 | ~7.3 | d | ~8.0 |
| N-CH₃ | ~3.7 | s | N/A |
| C2-CH₃ | ~2.5 | s | N/A |
| CO-CH₃ | ~2.6 | s | N/A |
(Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.)
Carbon NMR (¹³C NMR) Analysis: Carbonyl and Indole Ring Carbon Assignments
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The most downfield signal in the spectrum is typically that of the carbonyl carbon (C=O) of the acetyl group, appearing around 190-200 ppm. The carbons of the indole ring resonate in the range of approximately 100-140 ppm. The chemical shifts of the methyl carbons (N-CH₃, C2-CH₃, and CO-CH₃) are found in the most upfield region of the spectrum.
Interactive Data Table: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~193 |
| C2 | ~145 |
| C3 | ~115 |
| C3a | ~130 |
| C4 | ~122 |
| C5 | ~123 |
| C6 | ~121 |
| C7 | ~110 |
| C7a | ~137 |
| N-CH₃ | ~31 |
| C2-CH₃ | ~13 |
| CO-CH₃ | ~30 |
(Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.)
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduemerypharma.com It is instrumental in confirming the connectivity of the protons within the aromatic ring. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. sdsu.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C2, C3, C3a, and C7a carbons of the indole ring, by observing their long-range couplings to nearby protons. sdsu.eduemerypharma.com For instance, the protons of the N-CH₃, C2-CH₃, and CO-CH₃ groups will show correlations to their neighboring carbons, confirming the placement of the acetyl group at the C3 position.
Solid-State NMR Studies for Polymorphic Forms (if applicable)
Currently, there is no specific information available in the searched literature regarding solid-state NMR studies or the existence of polymorphic forms for this compound. Such studies would be beneficial for characterizing the compound in its solid form and identifying any potential variations in its crystal structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com
Carbonyl Stretching Frequencies and Characteristic Vibrational Modes
The IR spectrum of this compound is distinguished by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). sdsu.eduorgchemres.orgyoutube.com
The position of this carbonyl peak is influenced by its electronic environment. In ketones, the C=O stretch typically appears in the region of 1700-1725 cm⁻¹. pg.edu.plspectroscopyonline.com For this compound, the conjugation of the carbonyl group with the electron-rich indole ring system is expected to lower the stretching frequency to around 1660-1680 cm⁻¹. spectroscopyonline.com This shift is a key indicator of the acetyl group's attachment to the indole nucleus.
Other characteristic vibrational modes in the IR spectrum include C-H stretching vibrations of the aromatic and methyl groups, as well as C-N and C-C stretching vibrations within the indole ring structure.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | ~1670 | Strong |
| C-H (Aromatic) | Stretch | ~3100-3000 | Medium |
| C-H (Alkyl) | Stretch | ~2950-2850 | Medium |
| C=C (Aromatic) | Stretch | ~1600, ~1470 | Medium-Weak |
| C-N | Stretch | ~1350 | Medium |
(Note: The exact wavenumbers and intensities can vary based on the sample preparation and instrument.)
Indole Ring Vibrational Signatures
The indole nucleus has several hallmark vibrational modes. In a typical indole spectrum, a prominent band appears around 3400 cm⁻¹ corresponding to the N-H stretching vibration. researchgate.net However, in this compound, this band is absent due to the methylation at the N1 position. The aromatic C-H stretching vibrations of the benzene portion of the indole ring typically appear just above 3000 cm⁻¹. researchgate.net
The C=C stretching vibrations of the aromatic ring are strong and appear in the 1500-1620 cm⁻¹ region. researchgate.net The C-C in-ring stretching vibrations are also found within this region, often around 1456 cm⁻¹. researchgate.net The substitution pattern, including the C2-methyl and C3-acetyl groups, influences the precise position and intensity of these peaks. A particularly strong absorption band is expected for the carbonyl (C=O) group of the ethanone (B97240) substituent, typically appearing in the range of 1650-1680 cm⁻¹ for such conjugated ketones. Below 1000 cm⁻¹, the spectrum is characterized by out-of-plane C-H bending vibrations. researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3000 - 3100 | Originates from the C-H bonds on the benzene ring portion. researchgate.net |
| Aliphatic C-H Stretch | 2900 - 3000 | From the two methyl groups and the acetyl methyl group. |
| Carbonyl (C=O) Stretch | 1650 - 1680 | A strong and characteristic band for the ethanone group conjugated to the indole ring. |
| Aromatic C=C Stretch | 1500 - 1620 | Multiple bands corresponding to the vibrations of the indole ring. researchgate.net |
| C-N Stretch | 1300 - 1360 | Associated with the stretching of the carbon-nitrogen bonds within the ring. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₃NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed with high confidence.
Table 2: Exact Mass Calculation for this compound
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total (Calculated) | 187.099714 |
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique mass spectrum that serves as a structural fingerprint. The fragmentation of indole derivatives is often characterized by cleavage of the bond between the carbonyl carbon and the indole ring. researchgate.net
For this compound, the molecular ion peak (M⁺) would be observed at m/z 187. A primary and very common fragmentation pathway for 3-acylindoles is the cleavage of the C-C bond adjacent to the carbonyl group. This results in the loss of an acetyl radical (•COCH₃, 43 Da), leading to a prominent fragment ion at m/z 144. This ion corresponds to the stable 1,2-dimethylindolyl cation. Another likely fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group to form an acylium ion [M-15]⁺ at m/z 172. Further fragmentation of the indole ring itself can also occur, though these are typically less intense.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Identity |
| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 172 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 144 | [M - COCH₃]⁺ | Loss of the acetyl group, a characteristic fragmentation. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly informative for conjugated systems like the indole ring.
Electronic Transitions and Chromophoric Analysis of the Indole-Ethanone System
The UV absorption of indole is characterized by two main electronic transitions, leading to two distinct excited states known as ¹Lₐ and ¹Lₑ. thedelocalizedchemist.comacs.org These transitions give rise to absorption bands, typically around 260-290 nm. The ¹Lₐ state has a larger dipole moment than the ¹Lₑ state, making it more sensitive to the polarity of the solvent and to the electronic effects of substituents. thedelocalizedchemist.com
The indole ring itself acts as the primary chromophore. The addition of an ethanone (acetyl) group at the C3 position extends the conjugated π-electron system. The acetyl group is an electron-withdrawing group, which interacts with the electron-rich indole ring. This interaction, a form of conjugation, lowers the energy gap between the ground state and the excited state. core.ac.uk Consequently, a bathochromic shift (a shift to longer wavelengths) of the ¹Lₐ absorption band is observed compared to unsubstituted indole. core.ac.uk The methyl groups at the N1 and C2 positions have a smaller, secondary electronic influence, typically causing minor shifts. The resulting spectrum is a composite of the indole chromophore modified by its substituents, providing a signature that confirms the presence of the indole-ethanone electronic system.
Crystallographic Analysis and Solid State Characterization
Single-Crystal X-ray Diffraction Studies
Detailed experimental information regarding the molecular conformation, geometry, and supramolecular interactions of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone is not available.
Molecular Conformation and Geometry: Bond Lengths, Bond Angles, and Dihedral Angles
Without single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule remain undetermined.
Crystal Packing and Supramolecular Interactions
There is no published information on the crystal packing of this compound. Consequently, an analysis of potential supramolecular interactions such as N-H...O hydrogen bonding (not applicable due to N-methylation), C-H...O, C-H...π, and π-π stacking interactions cannot be performed.
Analysis of Molecular Symmetry and Asymmetric Unit
The molecular symmetry and the composition of the asymmetric unit are unknown in the absence of crystallographic studies.
Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identification
No powder X-ray diffraction patterns for this compound have been found in the reviewed literature. PXRD is a fundamental technique for confirming the bulk purity and identifying the crystalline phase of a synthesized compound. springernature.com
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Thermal Stability
There is a lack of available data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound. These analyses would provide critical information on the compound's melting point, phase transitions, and thermal stability. nih.gov
Chemical Reactivity, Derivatization, and Transformation Studies
Reactions at the Ethanone (B97240) Carbonyl Group
The acetyl group at the C3 position of the indole (B1671886) ring is a primary site for chemical modification. The carbonyl carbon is electrophilic and readily undergoes attack by various nucleophiles.
The carbonyl group of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone is susceptible to nucleophilic addition, a class of reactions fundamental to ketone chemistry. While specific literature detailing these reactions on this exact substrate is limited, the expected reactivity follows well-established principles.
Reduction of the carbonyl group, for instance with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would be expected to yield the corresponding secondary alcohol, 1-(1,2-dimethyl-1H-indol-3-yl)ethanol.
Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), is predicted to produce tertiary alcohols. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of the carbanionic 'R' group on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide intermediate.
| Reaction Type | Reagent Example | Expected Product |
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(1,2-dimethyl-1H-indol-3-yl)ethanol |
| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 2-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-(1-isopropenyl)-1,2-dimethyl-1H-indole |
This table presents the predicted products based on standard ketone reactivity.
The carbonyl group readily undergoes condensation reactions with primary amine derivatives, such as hydroxylamine (B1172632), hydrazine (B178648), and their substituted analogues, to form imine-type products. These reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration.
A notable and well-documented reaction in this class is the formation of an oxime. The reaction of this compound with hydroxylamine (NH₂OH) in a suitable solvent yields the corresponding oxime, this compound oxime. Studies on analogous indole ethanones have demonstrated efficient synthesis of oxime and oxime ether derivatives, which are of interest for their biological activities. nih.govmdpi.com The formation of oximes from ketones like 1-indanone (B140024) is a standard procedure, often using hydroxylamine hydrochloride in the presence of a base like pyridine. orgsyn.org
| Nucleophile | Reagent | Product Class | Specific Product Example |
| Hydroxylamine | NH₂OH·HCl, Base | Oxime | (E/Z)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone oxime |
| Hydrazine | N₂H₄ | Hydrazone | This compound hydrazone |
| Semicarbazide | H₂N-NH(C=O)NH₂ | Semicarbazone | 2-(1-(1,2-dimethyl-1H-indol-3-yl)ethylidene)hydrazine-1-carboxamide |
This table outlines common condensation reactions and their resulting products.
Functionalization of the Indole Nitrogen (N1) and C2-Methyl Group
The nitrogen atom of the indole ring (N1) in the parent indole molecule is a site for functionalization, typically through deprotonation followed by reaction with an electrophile. However, in the case of this compound, the N1 position is already substituted with a methyl group. Consequently, further N-alkylation or N-acylation reactions are not feasible as the nitrogen atom lacks a proton to be removed and has no lone pair available for direct reaction under standard conditions. Nucleophilic substitution at the N1 position has been observed in specialized systems like 1-hydroxyindoles, but this reactivity is not characteristic of N-alkylindoles. clockss.org
The methyl group at the C2 position of the indole ring is generally not reactive. Its protons are not sufficiently acidic for easy removal. However, its reactivity can be enhanced through the use of very strong bases, which can deprotonate the methyl group to form a nucleophilic carbanion.
A specific method has been developed for the functionalization of the 2-methyl group in 2-methylindole (B41428) by generating a C,N-dianion. rsc.org This involves a sequential treatment with strong bases like butyllithium (B86547) (BuLi) and potassium tert-butoxide (BuOK), which deprotonates both the N1-H and the C2-methyl group. Although the target compound has a pre-existing N1-methyl group, a similar strategy using a strong base could selectively deprotonate the C2-methyl group, rendering it active for subsequent reactions with various electrophiles.
Once activated, this C2-carbanion can react with:
Alkyl halides (R-X): to form extended alkyl chains at the C2 position.
Aldehydes or Ketones: in an aldol-type condensation to yield β-hydroxyalkyl derivatives, which may subsequently dehydrate to form styryl-type systems.
| Electrophile | Reagent Example | Product Type | Activation Method |
| Alkyl Halide | Iodomethane (CH₃I) | C2-Alkylation | Deprotonation with a strong base (e.g., LDA, BuLi) |
| Aldehyde | Benzaldehyde (PhCHO) | C2-Condensation | Deprotonation with a strong base (e.g., LDA, BuLi) |
This table illustrates potential reactions of the C2-methyl group upon activation.
Electrophilic Aromatic Substitution on the Indole Ring System (C4-C7)
The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). ic.ac.uklibretexts.org In this compound, the C3 position, which is typically the most reactive site in indoles, is blocked. youtube.com Therefore, electrophilic attack is directed to the benzo portion of the indole ring (positions C4, C5, C6, and C7).
The regiochemical outcome of the substitution is controlled by the electronic effects of the existing substituents:
N1-Methyl and C2-Methyl groups: These are electron-donating groups that activate the indole ring towards electrophilic attack.
C3-Acetyl group: This is an electron-withdrawing group that deactivates the ring.
The interplay of these effects determines the position of substitution. Research on the nitration of 3-acetylindole (B1664109) has shown that substitution occurs primarily at the C6 position, with the C4-nitro derivative formed as a minor product. researchgate.net This suggests that the activating influence of the indole nitrogen directs substitution to the benzene (B151609) ring, while the deactivating acetyl group at C3 disfavors substitution at the adjacent C4 position to some extent. Similar outcomes are expected for other EAS reactions like halogenation and sulfonation.
| EAS Reaction | Typical Reagents | Predicted Major Product Position(s) |
| Nitration | HNO₃ / H₂SO₄ | C6, C4 |
| Bromination | Br₂ / FeBr₃ | C6, C4 |
| Sulfonation | Fuming H₂SO₄ | C6, C4 |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C6, C4 |
This table summarizes common electrophilic aromatic substitution reactions and the expected regioselectivity based on analogous systems.
Formation of Complex Indole Scaffolds Utilizing this compound as a Building Block
The acetyl group at the C3 position of the 1,2-dimethylindole (B146781) core is a key functional group that enables the construction of various fused and linked heterocyclic systems. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for condensation and cyclization reactions to build complex scaffolds such as indazole, oxadiazole, and carbazole (B46965) derivatives.
Indazole Derivatives:
The synthesis of indazole rings typically involves the formation of a hydrazone followed by cyclization. While direct cyclization of this compound into an indazole is not a standard transformation, its reaction with hydrazine derivatives is a critical first step. For instance, reacting the ketone with hydrazine or substituted hydrazines (e.g., phenylhydrazine) in an acidic medium yields the corresponding hydrazone. researchgate.net These hydrazones are key intermediates that can, under specific conditions, undergo cyclization to form pyrazole-type rings, which are isomeric with indazoles or can be precursors to them. A well-established route to indazoles is the reaction of 2-aminoketones with nitrites, or via [3+2] annulation approaches involving arynes and hydrazones. organic-chemistry.org
A plausible, though multi-step, pathway to an indole-fused indazole system could involve the Japp-Klingemann reaction. wikipedia.orgyoutube.com This reaction typically starts with a β-keto-ester, which reacts with a diazonium salt to form a hydrazone. This hydrazone can then undergo a Fischer indole synthesis to produce a carbazole. wikipedia.org By analogy, a suitably modified derivative of this compound could be guided toward indazole formation.
Oxadiazole Derivatives:
The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be readily achieved from carbonyl compounds like this compound. A common strategy involves converting the acetyl group into a hydrazide. For example, the starting ketone can be first converted to the corresponding indole-3-glyoxylic acid, which is then esterified and reacted with hydrazine hydrate (B1144303) to form the hydrazide. This hydrazide can then be cyclized with various reagents.
A more direct approach involves the reaction of the ketone with a hydrazide to form a hydrazide-hydrazone intermediate. Subsequent cyclization of this intermediate, often using acetic anhydride, leads to the formation of a 3-acetyl-1,3,4-oxadiazoline ring system. mdpi.com Another widely used method is the oxidative cyclization of N-acylhydrazones using reagents like chloramine-T or iodine. jchemrev.com
| Starting Material Class | Key Intermediate | Cyclization Reagent/Method | Product Class | Reference |
|---|---|---|---|---|
| 3-Acetylindole | Hydrazide-hydrazone | Acetic Anhydride (Reflux) | 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | mdpi.com |
| Indole-3-acetic acid hydrazide | N/A | Aromatic acids, POCl₃ | 2-Aryl-5-(indol-3-ylmethyl)-1,3,4-oxadiazole | researchgate.net |
| N-Acylhydrazone of 3-acetylindole | N/A | Oxidative Cyclization (e.g., Chloramine-T, I₂) | 2,5-Disubstituted-1,3,4-oxadiazole | jchemrev.commdpi.com |
Carbazole Derivatives:
Carbazoles are tricyclic aromatic systems composed of two benzene rings fused to a central pyrrole (B145914) ring. Synthesizing carbazoles from this compound requires the formation of a new six-membered ring fused to the indole's benzene and pyrrole components. One advanced strategy involves a domino Diels-Alder reaction. nih.gov In this approach, a 3-vinylindole (an active diene) is generated in situ from a suitable precursor, which can be derived from the starting ketone. This diene then reacts with a dienophile, such as a chalcone, in an acid-catalyzed [4+2] cycloaddition. Subsequent aromatization, often via oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), yields the polyfunctionalized carbazole core. nih.gov
Another potential route involves converting the acetyl group to a thioacetyl group using Lawesson's reagent. researchgate.net The resulting 3-thioacetylindole can undergo further reactions, for example, with alkynes like dimethyl but-2-ynedioate, to construct the carbazole skeleton. researchgate.net
| Precursor Derived from 3-Acetylindole | Reaction Type | Key Reagents | Product Class | Reference |
|---|---|---|---|---|
| 3-Vinylindole (generated in situ) | Diels-Alder / Aromatization | Chalcone (dienophile), p-TsOH, DDQ | Polyfunctionalized Carbazole | nih.gov |
| 3-Thioacetylindole | Condensation/Cyclization | Lawesson's reagent, Benzyl chloride, Dimethyl but-2-ynedioate | Carbazole dicarboxylate | researchgate.net |
Rearrangement Reactions and Mechanistic Investigations of Transformations
The 3-acylindole scaffold is known to participate in several important rearrangement reactions, which involve the migration of atoms or groups to form new structural isomers. These transformations are often mechanistically intriguing and provide access to valuable synthetic intermediates.
Beckmann Rearrangement:
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction is highly applicable to this compound. The first step is the conversion of the ketone to its corresponding oxime by reaction with hydroxylamine (NH₂OH). masterorganicchemistry.com
The mechanism of the rearrangement begins with the protonation of the oxime's hydroxyl group by an acid (e.g., H₂SO₄, PPA, or via reagents like tosyl chloride), transforming it into a good leaving group (water). wikipedia.orgorganic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group. In the case of the oxime derived from this compound, the migrating group would be the 1,2-dimethyl-1H-indol-3-yl moiety. This migration to the electron-deficient nitrogen atom occurs simultaneously with the departure of the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product, which would be N-(1,2-dimethyl-1H-indol-3-yl)acetamide. wikipedia.orgmasterorganicchemistry.com
| Starting Material | Key Intermediate | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| This compound | This compound oxime | H₂SO₄, PPA, TsCl, PCl₅ | N-(1,2-Dimethyl-1H-indol-3-yl)acetamide | wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |
Rearrangement of 3-(α-Haloacyl)indoles:
A notable rearrangement occurs when the acetyl group is first halogenated at the α-position. Treatment of a 3-(α-haloacyl)indole with a base, such as sodium hydroxide, induces a rearrangement to form an indole-3-acetic acid derivative. capes.gov.br The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate via intramolecular nucleophilic substitution. This highly strained intermediate then undergoes cleavage with the elimination of carbon monoxide, followed by workup to yield the indole-3-acetic acid. Alternatively, if a reducing agent like lithium aluminum hydride is used as the base, the reaction can yield tryptophols. capes.gov.br This reaction highlights the diverse reactivity of the 3-acylindole scaffold upon simple modification.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, these calculations would provide significant insights into its structure, reactivity, and spectroscopic characteristics.
Geometry Optimization and Electronic Structure Analysis (e.g., Density Functional Theory (DFT) studies)
A DFT study would be the first step in the theoretical analysis of this compound. This would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. The process calculates the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. For similar molecules, DFT methods like B3LYP with various basis sets are commonly employed to achieve a balance between accuracy and computational cost. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C2-C3 | ~1.39 Å |
| C3-C(acetyl) | ~1.48 Å | |
| C(acetyl)=O | ~1.22 Å | |
| N1-C2 | ~1.38 Å | |
| N1-C(methyl) | ~1.47 Å | |
| Bond Angle | N1-C2-C3 | ~108° |
| C2-C3-C(acetyl) | ~130° | |
| Dihedral Angle | C8-N1-C2-C3 | ~180° (for planarity) |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO would likely be distributed over the electron-rich indole (B1671886) ring, while the LUMO might be localized on the acetyl group, particularly the carbonyl carbon. This would suggest that the indole ring is the primary site for electrophilic attack, and the acetyl group is susceptible to nucleophilic attack.
Table 2: Hypothetical FMO Properties for this compound (Illustrative)
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.3 |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map visually represents the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atom of the acetyl group. The hydrogen atoms of the methyl groups and the aromatic protons would likely exhibit positive potential. This visual tool would provide a clear and intuitive guide to the molecule's reactive sites.
In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
NMR: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the peaks in an experimental spectrum.
IR: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum. This helps in identifying the characteristic functional groups present in the molecule, such as the C=O stretch of the ketone.
UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This would provide information about the electronic conjugation within the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Feature | Hypothetical Predicted Value |
| ¹³C NMR | C=O | ~195 ppm |
| IR | C=O stretch | ~1680 cm⁻¹ |
| UV-Vis | λmax | ~290 nm |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Molecular Dynamics Simulations
While quantum chemical calculations provide information about a static molecule, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule over time.
Conformational Analysis and Flexibility Studies
MD simulations would be particularly useful for studying the conformational flexibility of the acetyl and methyl groups in this compound. By simulating the molecule's movements at a given temperature, it is possible to identify the most stable conformations and the energy barriers between them. This information is important for understanding how the molecule might interact with other molecules, such as biological receptors. The simulations would track the rotation around the C3-C(acetyl) bond and the N1-C(methyl) bond to map out the potential energy surface and identify low-energy conformers.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the surrounding solvent environment. While specific studies on the solvent effects on the molecular conformation of this compound are not extensively documented in publicly available literature, the principles of such effects can be understood from studies on analogous heterocyclic compounds. The polarity, dielectric constant, and hydrogen bonding capacity of a solvent can alter the rotational barriers of single bonds and stabilize different conformers of a molecule.
For instance, studies on other heterocyclic molecules have shown that a change from a low-polarity solvent to a high-polarity solvent can induce significant changes in the chemical shifts observed in ¹H-NMR spectroscopy, indicating a change in the electronic environment and, by extension, the molecular conformation. unn.edu.ng It is conceivable that for this compound, the orientation of the acetyl group relative to the indole ring could be affected by the solvent. In polar solvents, conformations that maximize the dipole moment might be favored, whereas in nonpolar solvents, intramolecular interactions might play a more dominant role in determining the preferred conformation. Computational methods, such as Density Functional Theory (DFT) calculations combined with a Polarizable Continuum Model (PCM), are powerful tools to predict these solvent-induced conformational changes.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein at the atomic level.
The binding of indole derivatives to enzymes like COX-2 is often characterized by a combination of hydrogen bonding and hydrophobic interactions. For instance, the indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. The aromatic indole ring and the methyl substituents can engage in hydrophobic interactions with nonpolar amino acid residues in the active site of the target protein. In the context of COX-2, key interactions often involve residues such as arginine, tyrosine, and serine. nih.gov A detailed computational analysis would be required to delineate the specific interactions of this compound within a particular binding site.
Computational models, particularly those derived from molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for deriving in silico structure-activity relationships. For a series of related indole derivatives, these models can predict how modifications to the chemical structure will affect biological activity. For example, altering the substituents on the indole ring or the acetyl group of this compound would likely impact its binding affinity for a given target. While specific in silico SAR studies for this exact compound are not detailed in the provided search results, the general principles suggest that factors like the size, electronics, and lipophilicity of the substituents play a crucial role.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for a series of active indole derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic aromatic rings, and hydrophobic aliphatic groups.
While a specific pharmacophore model for this compound is not described, studies on other indole derivatives have been used to guide the design of new compounds with improved potency and selectivity. nih.gov The key structural motifs of this compound, including the dimethylated indole core and the acetyl group, would be critical components of any pharmacophore model developed for its biological activities.
Theoretical Prediction of Molecular Attributes and Physicochemical Features for In Silico Screening
The theoretical prediction of molecular attributes and physicochemical features is a cornerstone of in silico screening, allowing for the rapid assessment of large compound libraries. For this compound, various properties can be calculated using computational tools. These descriptors are crucial for predicting the "drug-likeness" of a molecule and its potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Table 1: Theoretically Predicted Molecular Attributes for In Silico Screening
| Property | Predicted Value/Range | Significance |
|---|---|---|
| Molecular Weight | 187.24 g/mol | Influences absorption and distribution. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.5 (Estimated) | Indicates lipophilicity, affecting membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~29.5 Ų (Estimated) | Predicts cell permeability and oral bioavailability. |
| Number of Hydrogen Bond Donors | 0 | Influences binding and solubility. |
| Number of Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | Influences binding and solubility. |
These predicted properties for this compound suggest that it possesses characteristics favorable for a potential drug candidate, such as good oral bioavailability, as predicted by Lipinski's rule of five. Further in silico studies can refine these predictions and guide the design of analogs with optimized properties.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes to Chiral Analogues
The creation of chiral molecules is a paramount objective in modern organic synthesis, particularly for pharmaceutical applications. While the core of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone is achiral, future research could focus on introducing chirality through asymmetric modifications.
One promising approach is the asymmetric reduction of the ketone moiety to a chiral alcohol. This could be achieved using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) with chiral ligands or through organocatalytic methods employing chiral Brønsted acids or bases. organic-chemistry.org For instance, the transfer hydrogenation of the ketone using a Hantzsch ester in the presence of a chiral phosphoric acid could yield the corresponding chiral alcohol with high enantioselectivity. organic-chemistry.org
Another avenue involves the asymmetric functionalization of the acetyl group's α-carbon. Enolization of the ketone would provide a nucleophilic center for catalytic asymmetric reactions. For example, an asymmetric aldol (B89426) reaction with an aldehyde, catalyzed by a chiral proline derivative, could introduce a new stereocenter. Similarly, asymmetric α-amination or α-fluorination reactions could install chiral centers bearing nitrogen or fluorine atoms, respectively.
Furthermore, the development of atroposelective syntheses could introduce axial chirality. If a bulky group were introduced at the C4 or C7 position of the indole (B1671886) ring, rotation around the C-N or C-C bond could be restricted, leading to stable atropisomers. Chiral phosphoric acids have proven effective in catalyzing the enantioselective construction of axially chiral 3-arylindoles, a strategy that could be adapted for derivatives of the target compound. oaepublish.com
Table 1: Potential Asymmetric Synthetic Strategies for Chiral Analogues
| Strategy | Target Moiety | Catalytic System Example | Potential Product |
|---|---|---|---|
| Asymmetric Reduction | Ketone (C=O) | Chiral Brønsted Acid (e.g., (R)-TRIP) with Hantzsch Ester | Chiral 1-(1-(1,2-dimethyl-1H-indol-3-yl)ethyl)ol |
| Asymmetric Aldol Reaction | α-Carbon of Acetyl Group | Proline or its derivatives | Chiral β-hydroxy ketone derivatives |
| Atroposelective Arylation | Benzene (B151609) Ring (e.g., C4) | Chiral Phosphoric Acid (CPA) | Axially chiral biaryl derivatives |
Exploration of C-H Activation Strategies for Selective Functionalization
Direct C-H activation is a powerful tool for modifying complex molecules without the need for pre-installed functional groups. nih.gov For this compound, the benzene portion of the indole ring (positions C4, C5, C6, and C7) presents multiple C-H bonds that are ripe for selective functionalization.
Transition-metal catalysis, particularly with rhodium(III) and palladium(II), has been instrumental in advancing site-selective C-H functionalization of indoles. thieme-connect.comrsc.org The inherent challenge lies in controlling the regioselectivity. The use of directing groups (DGs) is a common strategy to overcome this. nih.govacs.org While the target molecule lacks a native directing group on the benzene ring, future work could explore the installation of a removable directing group at the N1-position to guide a metal catalyst to a specific C-H bond. For example, a pivaloyl or a phosphinoyl group could direct functionalization to the C7 or other positions. nih.govacs.org
Recent advancements have shown that even without strong directing groups, regioselectivity can be achieved. Rhodium(III) catalysts have been used for the C-H activation of 2-aryl-3H-indoles, and similar strategies might be adaptable. rsc.org These reactions could introduce various substituents, including aryl, alkyl, and heteroatom groups, through coupling with appropriate partners like boronic acids, alkenes, or alkynes. acs.orgnih.gov This would enable the synthesis of a diverse library of derivatives from a common starting material.
Table 2: C-H Activation Approaches for Selective Functionalization
| Target Position | Catalyst Example | Directing Group (DG) Concept | Coupling Partner | Resulting Functionalization |
|---|---|---|---|---|
| C7 | [RhCp*Cl₂]₂ | N-P(O)tBu₂ (removable) | Aryl boronic acids | C7-Arylation acs.org |
| C4 | Pd(OAc)₂ | Alanine (transient) | Terminal alkynes | C4-Alkynylation acs.org |
| C2 (of phenyl group if C3-aryl substituted) | [RhCp*Cl₂]₂ | Indole N-H | Alkenes/Alkynes | Annulation nih.gov |
| C2 (of indole) | Rh(III) complexes | Pyridyl/Pyrimidyl | Sulfonyl azides | C2-Amidation rsc.org |
Investigation of Photochemical and Electrochemical Reactions
Photochemical and electrochemical methods offer mild and often unique reaction pathways that are complementary to traditional thermal reactions. These green chemistry approaches can generate highly reactive intermediates under controlled conditions.
Visible-light photoredox catalysis has emerged as a powerful technique for indole functionalization. nih.govrsc.org For this compound, photoredox-mediated reactions could be explored for several transformations. For example, the generation of radical species from precursors like bromoacetonitrile (B46782) could lead to C-H cyanomethylation at one of the benzene ring positions. nih.gov Acylation of the benzene ring could also be possible using α-oxo acids as acyl radical precursors under photoredox conditions. rsc.org Furthermore, gold-catalyzed photoredox processes can initiate radical cyclizations, which could be applied to derivatives of the target compound bearing an appropriate tether. acs.orgnih.gov
Electrochemical synthesis provides another powerful tool. The electrochemical oxidation of 3-substituted indoles has been shown to produce 2-oxindoles. rsc.orgresearchgate.net Applying this to a derivative of this compound could potentially lead to novel oxindole (B195798) structures. The electrochemical generation of reactive species in a controlled manner avoids the use of harsh chemical oxidants or reductants, making it an attractive strategy for sustainable synthesis. rsc.org
Table 3: Potential Photo- and Electrochemical Transformations
| Method | Reaction Type | Reagent/Catalyst Example | Potential Modification |
|---|---|---|---|
| Photoredox Catalysis | C-H Functionalization | Ru(bpy)₃Cl₂ or Ir(ppy)₃, Blue LEDs | Arylation, Alkylation, or Acylation of the benzene ring nih.govrsc.org |
| Photoredox Catalysis | Radical Cyclization | [Au₂(dppm)₂]Cl₂ | Formation of new fused ring systems acs.orgnih.gov |
| Electrochemistry | Oxidation | KBr as mediator, Platinum electrode | Oxidation to 2-oxindole derivatives rsc.orgresearchgate.net |
| Electrochemistry | Cross-Coupling | Organic redox catalyst | Dehydrogenative cyclization of derivatives organic-chemistry.org |
Advanced Computational Design of Novel Derivatives with Tailored Chemical Reactivity
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. espublisher.comresearchgate.net These methods can predict the properties of molecules before they are synthesized, saving significant time and resources. For this compound, computational approaches can guide the design of new derivatives with specific chemical reactivity or biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate structural features of indole derivatives with their chemical reactivity or biological function. researchgate.netnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can identify which features are crucial for a desired outcome. This information can then be used to design new derivatives of this compound that are predicted to have enhanced properties.
Molecular docking simulations can predict how a molecule will bind to a biological target, such as an enzyme or receptor. orientjchem.org This is particularly relevant for designing derivatives with potential therapeutic applications. By docking virtual libraries of derivatives based on the this compound scaffold into the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. orientjchem.orgisfcppharmaspire.com
Table 4: Workflow for Computational Design of Derivatives
| Step | Technique | Purpose | Outcome |
|---|---|---|---|
| 1. Library Design | Combinatorial Enumeration | Generate a virtual library of derivatives based on the core scaffold. | A large set of virtual compounds for screening. |
| 2. Property Calculation | QSAR / DFT Calculations | Calculate molecular descriptors and predict electronic properties. | Data to build predictive models of reactivity or activity. researchgate.netnih.gov |
| 3. Virtual Screening | Molecular Docking | Predict binding modes and affinities to a biological target. | A ranked list of candidate molecules for synthesis. orientjchem.org |
| 4. Prioritization | Data Analysis | Select the most promising candidates based on predicted properties. | A small, focused set of high-potential derivatives for synthesis and testing. |
High-Throughput Synthesis and Chemical Diversity Screening of Derivatives
To fully explore the chemical space around this compound, high-throughput synthesis (HTS) and diversity-oriented synthesis (DOS) strategies are essential. nih.govmdpi.com These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired properties.
DOS aims to create collections of structurally diverse molecules from a common starting material. rsc.orgacs.org Starting with this compound, a series of branching reaction pathways could be employed to generate a wide array of scaffolds. For example, reactions targeting the ketone, the methyl groups, or the benzene ring C-H bonds could be used in various combinations to quickly build complexity and diversity. rsc.orgimedpub.com
Automated synthesis platforms, which can perform reactions on a nano- or microscale in multi-well plates, are key to HTS. rug.nl These systems can be used to carry out a large number of reactions in parallel, allowing for the rapid exploration of different reagents and reaction conditions. For instance, a library of derivatives could be synthesized by reacting this compound (or a functionalized version of it) with a diverse set of building blocks using palladium-catalyzed coupling reactions. nih.gov The resulting library of compounds can then be subjected to high-throughput screening to identify "hits" with interesting biological or material properties.
Table 5: Strategies for Library Synthesis and Screening
| Strategy | Approach | Key Features | Application |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Branching reaction pathways from a common core. | Creates skeletal and functional group diversity. mdpi.comrsc.org | Exploration of novel chemical space. |
| Parallel Synthesis | Solution-phase or solid-phase synthesis in multi-well plates. | Rapid generation of analogues with systematic variations. nih.gov | Structure-Activity Relationship (SAR) studies. |
| Automated Nanoscale Synthesis | Acoustic dispensing ejection (ADE) technology. | Miniaturized, accelerated, and automated synthesis. rug.nl | Rapid evaluation of reaction scope and library production. |
| High-Throughput Screening (HTS) | Automated biological or chemical assays. | Rapidly tests thousands of compounds for a specific property. nih.gov | Identification of lead compounds from a library. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
